

D-Psicose and its Role in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

D-Psicose, also known as allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2] It is naturally present in small quantities in certain fruits and commercially produced from corn or cellulose through enzymatic processes.[2] Despite being a monosaccharide with a sweet taste (about 70% of the sweetness of sucrose), it is minimally metabolized and provides negligible calories (approximately 0.4 kcal/g).[2][3] Emerging research has highlighted the potential of **D-Psicose** as a functional food ingredient with various physiological benefits, including anti-hyperglycemic, anti-inflammatory, and anti-obesity effects.[3][4] This technical guide provides an in-depth overview of the role of **D-Psicose** in lipid metabolism, focusing on its molecular mechanisms of action, supported by quantitative data from preclinical and clinical studies.

Core Concepts in Lipid Metabolism

Lipid metabolism is a complex process involving the synthesis, breakdown, and transport of fats. Key players in this process include:

- Lipogenesis: The metabolic process of synthesizing fatty acids from acetyl-CoA, which are
 then esterified to glycerol to form triglycerides for storage. Key enzymes involved include
 acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).
- Fatty Acid Oxidation (β-oxidation): The catabolic process by which fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH2, which are used for energy production.[5][6][7]



- · Key Regulatory Proteins:
 - AMP-activated protein kinase (AMPK): A central energy sensor that, when activated, promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways like lipogenesis.[8][9][10]
 - Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor that regulates the expression of genes involved in lipogenesis.[11][12]

Effects of D-Psicose on Lipid Metabolism: Quantitative Data

Numerous studies have investigated the impact of **D-Psicose** on various markers of lipid metabolism. The following tables summarize the key quantitative findings from animal and human studies.

Table 1: Effects of D-Psicose on Body Weight and Fat Mass in Animal Models



Animal Model	D-Psicose Dose	Duration	Body Weight Change	Fat Mass Change	Reference
Sprague- Dawley rats	3% in diet	4 weeks	Lower body weight (389 ± 3 g vs 426 ± 6 g in control)	Not specified	[1]
C57BL/6J db/db mice	200 mg/kg BW	28 days	Sustained weight gain by about 10% compared to other groups	Not specified	[13]
C57BL/6 mice (High- Fat Diet)	5% in drinking water	8 weeks	Significantly lower weight gain compared to HFD control	Attenuated hepatic lipid accumulation	[14][15]
C57BL/6J- ob/ob mice	5% in diet	12 weeks	Decreased final body weight	Decreased adipose tissue mass and adipocyte size	[3]
Wistar rats	3% in diet	18 months	Significantly lower weight gain	Reduction of abdominal adipose tissue weight	[4]

Table 2: Effects of D-Psicose on Serum and Hepatic Lipid Profiles in Animal Models



Animal Model	D- Psicose Dose	Duratio n	Serum Triglyce rides	Serum Total Cholest erol	Hepatic Triglyce rides	Hepatic Total Cholest erol	Referen ce
C57BL/6 J db/db mice	200 mg/kg BW	28 days	No significan t change	No significan t change	Reversed by 37.88%	Reversed by 62.89%	[13]
NAFLD mice (High-Fat Diet)	2.5% and 5% in drinking water	12 weeks	Significa ntly lower	Significa ntly lower	Significa ntly reduced lipid accumula tion	Not specified	[16]
Sprague- Dawley rats	3% in diet	4 weeks	Not specified	Not specified	Lowered	Not specified	[1]
Wistar rats (High- Fat/Fruct ose Diet)	5% in diet	6 weeks	Significa ntly lower	Not specified	Significa ntly lower	Not specified	[17]
C57BL/6 J mice (High-Fat Diet)	5% in diet	16 weeks	Not specified	Not specified	Significa ntly reduced	Not specified	[18]

Table 3: Effects of D-Psicose on Lipid Metabolism in Human Studies



Study Population	D-Psicose Dose	Duration	Key Findings on Lipid Profile	Reference
Normal human subjects	5 g, three times a day with meals	12 weeks	No abnormal effects or clinical problems found. Specific lipid profile changes not detailed.	[19]
Borderline diabetic and healthy subjects	5 g with a standard meal	Single ingestion	Primarily focused on blood glucose suppression.	[19]

Note: Data from human clinical trials on the specific effects of **D-Psicose** on lipid profiles are still emerging.

Molecular Mechanisms of Action

D-Psicose exerts its effects on lipid metabolism through multiple interconnected pathways, primarily centered around the regulation of key enzymes and transcription factors in the liver and adipose tissue.

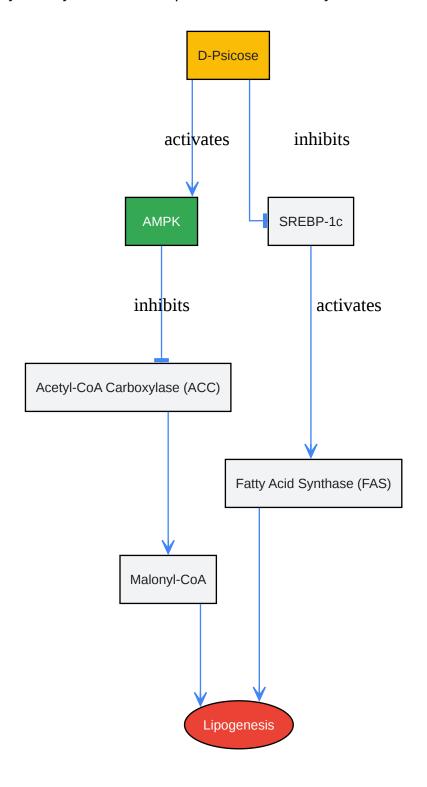
Regulation of Lipogenesis

D-Psicose has been shown to suppress lipogenesis, the process of synthesizing fatty acids and triglycerides.[1] This is achieved through the downregulation of key lipogenic enzymes and their master regulator, SREBP-1c.

- Inhibition of SREBP-1c: **D-Psicose** supplementation has been observed to suppress the
 expression of SREBP-1c.[11] SREBP-1c is a transcription factor that activates genes
 involved in fatty acid synthesis, such as ACC and FAS. By inhibiting SREBP-1c, **D-Psicose**effectively reduces the production of new fatty acids in the liver.
- Activation of AMPK: **D-Psicose** stimulates the phosphorylation and activation of AMPK.[11]
 Activated AMPK phosphorylates and inhibits ACC, a rate-limiting enzyme in fatty acid



synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis, and a potent inhibitor of fatty acid oxidation.



Click to download full resolution via product page

Figure 1: D-Psicose regulation of lipogenesis.

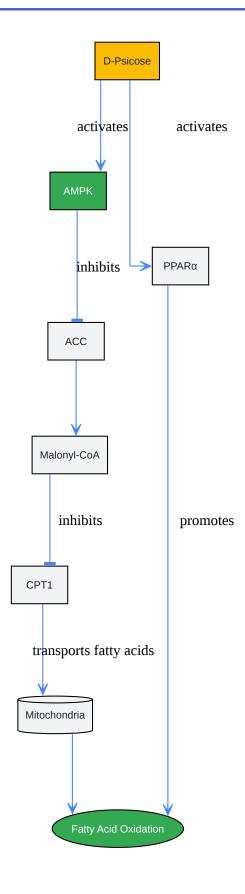


Enhancement of Fatty Acid Oxidation

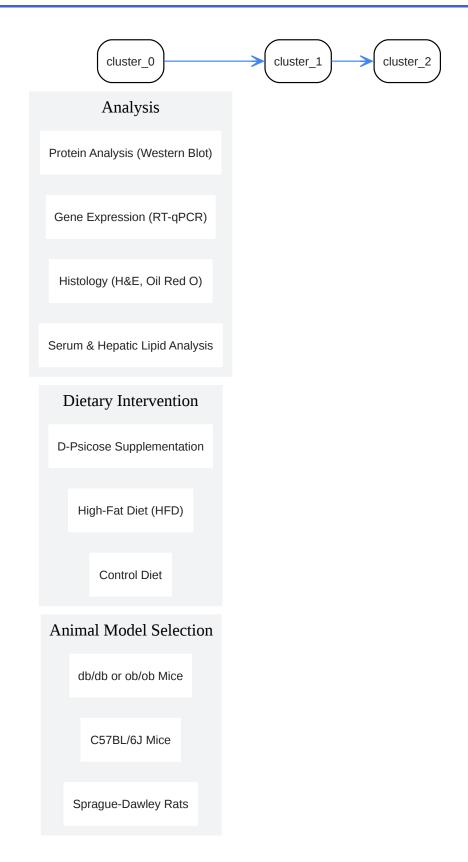
In addition to suppressing fat synthesis, **D-Psicose** also promotes the breakdown of fatty acids for energy.[1]

- AMPK-mediated Fatty Acid Oxidation: The activation of AMPK by **D-Psicose** also stimulates fatty acid oxidation.[11] As mentioned, AMPK inhibits ACC, leading to lower levels of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, **D-Psicose** relieves the inhibition of CPT1, thereby increasing fatty acid oxidation.
- Upregulation of PPARα: Some studies suggest that **D-Psicose** can stimulate the expression
 of peroxisome proliferator-activated receptor-alpha (PPARα).[11] PPARα is a nuclear
 receptor that plays a crucial role in upregulating genes involved in fatty acid uptake and
 oxidation.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Psicose American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. jackwestin.com [jackwestin.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoquercetin regulates SREBP-1C via AMPK pathway in skeletal muscle to exert antihyperlipidemic and anti-inflammatory effects in STZ induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPK and SREBP-1c mediate the anti-adipogenic effect of β-hydroxyisovalerylshikonin PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Docosahexaenoic acid inhibits proteolytic processing of sterol regulatory element-binding protein-1c (SREBP-1c) via activation of AMP-activated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-Allulose Supplementation Prevents Diet-Induced Hepatic Lipid Accumulation via miR-130-Mediated Regulation in C57BL/6 Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



- 16. Frontiers | D-Psicose mitigates NAFLD mice induced by a high-fat diet by reducing lipid accumulation, inflammation, and oxidative stress [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Study on the postprandial blood glucose suppression effect of D-psicose in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-Psicose and its Role in Lipid Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783083#d-psicose-and-its-role-in-lipid-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com